3-Chlorosalicylic acid

Beschreibung

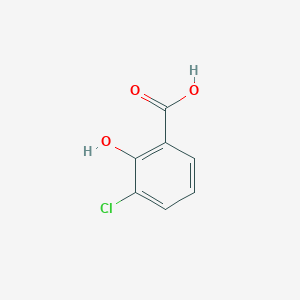

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPINMMULCRBDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171356 | |

| Record name | 3-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-32-9 | |

| Record name | 3-Chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE9J25ZES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chlorosalicylic Acid: Chemical Architecture, Synthesis, and Pharmaceutical Utility

[1]

Executive Summary

3-Chlorosalicylic acid (3-CSA) , identified by CAS 1829-32-9 , is a halogenated derivative of salicylic acid characterized by a chlorine atom at the ortho position relative to the phenolic hydroxyl group.[1] Unlike its more common isomer, 5-chlorosalicylic acid, 3-CSA possesses unique steric and electronic properties due to the proximity of the chlorine atom to the chelating cavity formed by the hydroxyl and carboxyl groups.

This compound serves as a critical intermediate in the synthesis of high-value fine chemicals, most notably chemiluminescent oxalates (used in military and industrial light sources) and salicylanilide anthelmintics . Furthermore, 3-CSA has emerged as a potent elicitor of Systemic Acquired Resistance (SAR) in agrochemical research, exhibiting higher efficacy than salicylic acid in specific pathogen models.

Physicochemical Profile

The introduction of a chlorine atom at the 3-position imposes a "buttressing effect," influencing the acidity and hydrogen-bonding network of the molecule.

Table 1: Key Physicochemical Constants

| Property | Value | Context |

| Molecular Formula | C₇H₅ClO₃ | |

| Molecular Weight | 172.57 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 178 – 180 °C | Distinct from 5-Cl isomer (172-174 °C) |

| pKa (Predicted) | 2.43 ± 0.10 | More acidic than salicylic acid (pKa 2.[1]97) due to inductive (-I) effect of Cl |

| LogP | ~2.2 | Moderate lipophilicity; suitable for membrane permeability |

| Solubility | DMSO, Ethanol, Methanol | Sparingly soluble in cold water; soluble in hot water |

Structural Insight: The Ortho-Effect

In 3-CSA, the chlorine atom is vicinal to the hydroxyl group.[1] This creates a crowded environment that reinforces the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.

-

Electronic Effect: The electron-withdrawing chlorine increases the acidity of the phenol, strengthening the intramolecular H-bond.[1]

-

Steric Effect: The bulky chlorine atom restricts rotation around the C1-C7 bond, locking the carboxyl group in a planar conformation favorable for chelation but hindering intermolecular packing, which explains the melting point variations compared to other isomers.

Synthetic Pathways[2][3][4]

The synthesis of 3-CSA requires overcoming the natural directing effects of the phenol group, which typically favors para (5-position) substitution.[1] Therefore, direct chlorination is often non-selective.

Method A: The Kolbe-Schmitt Carboxylation (Preferred)

The most regioselective route utilizes 2-chlorophenol as the starting material.[1] Under Kolbe-Schmitt conditions, the phenoxide anion directs the incoming CO₂ to the ortho position. Since one ortho position is blocked by chlorine, carboxylation occurs exclusively at the remaining ortho site (position 6 relative to OH, which becomes position 1 in the final acid naming).

Method B: Direct Chlorination (Non-Selective)

Direct chlorination of salicylic acid predominantly yields 5-chlorosalicylic acid due to the steric hindrance at the 3-position and the electronic activation at the 5-position.[1] Obtaining 3-CSA via this route requires tedious fractional crystallization or specific solvents (e.g., m-chlorotoluene) to alter the kinetics.[1]

Visualization: Synthesis Logic

Caption: Comparison of the high-selectivity Kolbe-Schmitt route versus the low-selectivity direct chlorination route.

Chemical Reactivity & Derivatization[1][2][4][5]

3-CSA serves as a scaffold for complex heterocyclic chemistry.[1] Its reactivity is defined by three functional handles: the carboxylic acid, the phenol, and the aryl chloride.

Chemiluminescence Precursors

3-CSA is the precursor to 3,5,6-trichlorosalicylic acid .[1] This derivative is esterified to form bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate (CPPO) or related oxalates.[1]

-

Mechanism: The electron-withdrawing chlorine atoms on the salicylate leaving group increase the energy of the dioxetanedione intermediate formed during the chemiluminescent reaction, resulting in higher quantum yields (brighter light).

Salicylanilide Synthesis

Coupling 3-CSA with aniline derivatives yields salicylanilides , a class of compounds with potent anthelmintic (anti-parasitic) and uncoupling activity.[1]

-

Reaction: 3-CSA + SOCl₂ → Acid Chloride → + Aniline derivative → Salicylanilide.[1]

-

Bioactivity: The 3-chloro substituent enhances lipophilicity, aiding penetration through the parasite cuticle.

Visualization: Reactivity Network

Caption: Primary downstream transformations of 3-CSA into functional materials and bioactive agents.

Experimental Protocol: Selective Synthesis via Kolbe-Schmitt[2]

Objective: Synthesis of this compound from 2-chlorophenol. Scale: Laboratory (0.1 mol).

Reagents

-

2-Chlorophenol (12.86 g, 0.1 mol)[1]

-

Sodium Hydroxide (NaOH) pellets (4.0 g, 0.1 mol)

-

Carbon Dioxide (CO₂) gas (dried)

-

Sulfuric Acid (H₂SO₄), 2M solution

-

Solvent: Toluene (for azeotropic drying) or solid-phase baking.[1]

Step-by-Step Methodology

-

Phenoxide Formation:

-

Dissolve 2-chlorophenol in a minimum amount of water containing the stoichiometric amount of NaOH.[1]

-

Evaporate the water under vacuum. To ensure absolute dryness (critical for Kolbe-Schmitt), add toluene and distill off the water-toluene azeotrope until the sodium 2-chlorophenoxide is a dry powder.[1]

-

-

Carboxylation:

-

Workup:

-

Purification:

-

Filter the crude precipitate.

-

Recrystallize from hot water or dilute ethanol to remove traces of unreacted phenol.

-

Validation: Check Melting Point (Target: 178–180 °C) and Ferric Chloride test (positive violet color).

-

Pharmaceutical & Agrochemical Applications[1][2][8][9][10]

Agrochemicals: Systemic Acquired Resistance (SAR)

Research indicates that 3-CSA acts as a functional analogue of salicylic acid in plants.[1]

-

Mechanism: It binds to the salicylic acid-binding protein 2 (SABP2) and induces the expression of Pathogenesis-Related (PR) genes (e.g., PR1).[1]

-

Efficacy: In tobacco mosaic virus (TMV) models, 3-CSA has shown superior induction of resistance compared to non-halogenated salicylic acid, likely due to increased metabolic stability against plant glycosyltransferases.

Pharmaceuticals[1][2][9]

-

Anthelmintics: Derivatives of 3-CSA are explored as uncouplers of oxidative phosphorylation in parasitic worms.[1]

-

Anti-inflammatory: While less common than acetylsalicylic acid (Aspirin), 3-chloro-acetylsalicylic acid has been synthesized to study structure-activity relationships (SAR) regarding COX enzyme inhibition selectivity.[1]

Safety and Handling (GHS)[2]

Signal Word: WARNING

-

H335: May cause respiratory irritation.[1]

Handling Protocol:

References

-

PubChem. (n.d.).[1] this compound (Compound).[2][1][4][5][3][6][7][8][9] National Library of Medicine. Retrieved from [Link]

-

Rana, K. & Gavankar, K.D. (1938). Derivatives of Salicylic Acid.[1][10][11][4][5][6][7][12][13][14][15][16] Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.[1][8] Proceedings of the Indian Academy of Sciences. Retrieved from [Link]

-

Google Patents. (1981).[1] US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof.[1] Retrieved from

-

MDPI. (2010).[1] Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Molecules. Retrieved from [Link][7]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1829-32-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H5ClO3 | CID 74585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. gesamp.org [gesamp.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid | NSF Public Access Repository [par.nsf.gov]

- 11. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 14. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction | MDPI [mdpi.com]

- 16. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Key Salicylate Derivative in Modern Synthesis

An In-Depth Technical Guide to 3-Chlorosalicylic Acid (CAS: 1829-32-9)

This compound (CAS No. 1829-32-9) is a chlorinated derivative of salicylic acid, a foundational molecule in pharmaceuticals and chemical synthesis.[1] Characterized by a chlorine atom at the C3 position of the benzene ring, this substitution significantly influences the molecule's physicochemical properties and reactivity compared to its parent compound.[1] It presents as a white to off-white crystalline powder and serves as a critical intermediate in the synthesis of a range of organic compounds.[2][3] Its primary utility is found in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, where it acts as a versatile building block.[2] Furthermore, its inherent antimicrobial properties have led to its use in the formulation of preservatives and disinfectants.[2] This guide offers a technical overview for researchers and drug development professionals, detailing its properties, synthesis, applications, and safety protocols.

Physicochemical and Structural Properties

This compound is an aromatic compound containing both a carboxylic acid and a hydroxyl group.[1] These functional groups, along with the chlorine substituent, dictate its chemical behavior, including its acidity and participation in reactions such as esterification.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1829-32-9 | [2][4] |

| Molecular Formula | C₇H₅ClO₃ | [2][4] |

| Molecular Weight | 172.56 g/mol | [2][4] |

| IUPAC Name | 3-chloro-2-hydroxybenzoic acid | [4] |

| Synonyms | Benzoic acid, 3-chloro-2-hydroxy-; Salicylic acid, 3-chloro- | [1][2][4] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 184-186 °C | [3][5] |

| Boiling Point | 291.7 °C at 760 mmHg | [3] |

| Density | 1.536 g/cm³ | [3] |

| pKa | 2.43 ± 0.10 (Predicted) | [2][3] |

| Solubility | Soluble in water and polar solvents like alcohols.[1][2] Sparingly soluble in DMSO, slightly in Methanol.[3] Also soluble in acetone, benzene, and acetic acid.[6] | |

| InChI Key | PPINMMULCRBDOS-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)O)C(=O)O | [2][3][4] |

| Hydrogen Bond Donor | 2 | [2][3] |

| Hydrogen Bond Acceptor | 3 | [2][3] |

Synthesis and Manufacturing

While direct chlorination of salicylic acid often yields a mixture of products, primarily 5-chlorosalicylic acid, more regioselective methods have been developed to synthesize this compound in high yield.[6] The compound has achieved commercial mass production, making it readily available for research and industrial applications.[3] Two effective laboratory-scale synthesis protocols are detailed below, both leveraging established chemical principles to control the position of chlorination.

Logical Workflow for Synthesis

The synthesis of this compound often involves a multi-step process designed to direct chlorination to the desired C3 position, followed by a final conversion or deprotection step to yield the target molecule. This strategic approach overcomes the natural directing effects of the hydroxyl and carboxyl groups that favor substitution at other positions.

Caption: General logic for regioselective synthesis of this compound.

Experimental Protocol 1: Synthesis via Desulfonation of Chlorinated 5-Sulphosalicylic Acid

This method utilizes a sulfonic acid group to block the C5 position, thereby directing chlorination to the C3 position. The sulfonic acid group is subsequently removed.[6]

Causality: The bulky sulfonyl group at C5 sterically and electronically directs the incoming chlorine electrophile to the C3 position. The subsequent desulfonation via superheated steam is a classic reaction for removing this blocking group.

Methodology:

-

Chlorination: Dissolve 100 g of 5-sulphosalicylic acid in glacial acetic acid. Slowly pass 35 g (1 molar equivalent) of chlorine gas into the solution at a controlled temperature of 0-5 °C.

-

Isolation of Intermediate: Allow the mixture to stand at room temperature overnight. During this time, hydrogen chloride gas will evolve, and a sticky mass of 3-chloro-5-sulphosalicylic acid will separate. Filter the mass using glass wool and dry it on a porous plate.

-

Desulfonation: Dissolve the dried intermediate in a minimal amount of hot water. Add syrupy phosphoric acid to elevate the boiling point.

-

Steam Distillation: Pass superheated steam through the liquid mass, maintaining a temperature that eventually reaches 170 °C.

-

Product Collection: As the reaction proceeds, this compound will separate upon cooling. Filter the solid product. Repeat the heating with superheated steam on the filtrate to maximize the yield.

-

Purification: Collect the combined solid, wash thoroughly with water, and recrystallize from dilute alcohol to obtain white needles of this compound. The reported yield is approximately 72%.[6]

Experimental Protocol 2: Synthesis via Hydrolysis of Chloral-3-chlorosalicylamide

This alternative route leverages the chloralamide group to direct chlorination, followed by hydrolysis to revert the amide to a carboxylic acid.[6]

Causality: The substitution of the carboxyl group with a chloralamide group alters the electronic properties of the ring, changing the primary orienting influence from the C5 to the C3 position. The final hydrolysis step is a standard procedure to convert the amide back to the desired carboxylic acid.

Methodology:

-

Chlorination: Dissolve 20 g of chloralsalicylamide in glacial acetic acid. Slowly pass 5 g of chlorine gas into the solution, ensuring the temperature is maintained below 15 °C.

-

Intermediate Precipitation: After the required amount of chlorine is absorbed, let the solution stand overnight at room temperature. Dilute the solution with water to precipitate a pinkish powder (chloral-3-chlorosalicylamide). Filter and collect the crude product.

-

Purification of Intermediate: Recrystallize the crude product from alcohol to yield colorless needles.

-

Hydrolysis: Dissolve 20 g of the purified chloral-3-chlorosalicylamide in 200 c.c. of 10% sodium hydroxide solution. Reflux the solution on a sand-bath for approximately six hours.

-

Acidification and Isolation: After cooling, acidify the solution with dilute hydrochloric acid. A paste will form, which solidifies upon repeated washing with water.

-

Final Purification: The solid product is crystallized from dilute alcohol to yield white needles of this compound with a reported yield of about 86%.[6]

Applications in Research and Drug Development

The utility of this compound is primarily as a key chemical intermediate. Its structure is a valuable scaffold for building more complex molecules with specific biological activities.

-

Pharmaceutical Synthesis: It is a well-established precursor for various pharmaceuticals, especially in the development of novel anti-inflammatory and analgesic drugs.[2] The parent salicylic acid's mechanism of modulating COX-1 enzymatic activity to reduce pro-inflammatory prostaglandins provides a strong rationale for exploring its derivatives for similar or enhanced effects.[7]

-

Medicinal Chemistry: The presence of the chlorine atom can enhance the lipophilicity of derivative compounds, potentially improving membrane permeability and pharmacokinetic profiles. Its unique electronic properties make it an object of interest for creating derivatives with unique biological activities.[1]

-

Antimicrobial Agents: this compound itself exhibits antimicrobial properties, which makes it a useful component in the formulation of disinfectants and preservatives for various industries.[2]

-

Cosmetics: It is also used in cosmetic products, where it can function as a skin-conditioning agent.[2]

-

Organic Synthesis: Beyond specific applications, it is a versatile reagent for general organic synthesis.[3]

Chemical Reactivity Overview

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the hydroxyl group, and the chlorine atom on the aromatic ring. This trifunctional nature allows for a wide range of subsequent chemical modifications.

Caption: Key reactive sites on the this compound molecule.

Safety, Handling, and Regulatory Information

As with any laboratory chemical, proper handling of this compound is essential to ensure safety. The compound is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |

Precautionary Statements (selected): P261, P264, P280, P302+P352, P305+P351+P338.[4]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][8]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[8] For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

-

Storage: Store in a well-sealed container in a dry, room-temperature environment.[3]

Regulatory Status: In some jurisdictions, such as New Zealand, this compound does not have an individual approval for use as a chemical in its own right but may be used as a component within a product covered by a group standard.[4]

References

-

Title: this compound | Source: LookChem | URL: [Link]

-

Title: 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Source: Chemsrc | URL: [Link]

- Title: US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof | Source: Google Patents | URL

-

Title: DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers | Source: Proceedings of the Indian Academy of Sciences - Section A | URL: [Link]

-

Title: this compound | C7H5ClO3 | CID 74585 | Source: PubChem - NIH | URL: [Link]

-

Title: Salicylic acid | Source: Wikipedia | URL: [Link]

-

Title: Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information | Source: Royal Society of Chemistry | URL: [Link]

Sources

- 1. CAS 1829-32-9: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C7H5ClO3 | CID 74585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1829-32-9 [chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Salicylic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Melting and Boiling Points of 3-Chlorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chlorosalicylic Acid

This compound (CAS No: 1829-32-9) is a halogenated derivative of salicylic acid.[1] Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the benzene ring, imparts specific physicochemical properties that are of significant interest in organic synthesis and pharmaceutical development. Understanding its melting and boiling points is fundamental for its purification, identification, and the design of synthetic routes and formulations. This guide provides a comprehensive overview of these critical physical constants, the theoretical principles governing them, and detailed experimental protocols for their accurate determination.

Core Physical Properties of this compound

The melting and boiling points of this compound are key identifiers and indicators of its purity. The accepted values are summarized below:

| Property | Value | Conditions |

| Melting Point | 184-186 °C | |

| Boiling Point | 291.7 °C | at 760 mmHg |

Note: These values are commonly cited in chemical supplier databases and literature.[1]

Theoretical Framework of Phase Transitions

The melting and boiling points of a compound are dictated by the strength of the intermolecular forces holding its molecules together. Energy, typically in the form of heat, is required to overcome these forces and induce a phase transition.

The Melting Point: A Transition to Liquid Phase

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition is sharp and occurs at a specific temperature. However, in practice, a melting range is often observed. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[2] This phenomenon is a crucial indicator of sample purity.

The Boiling Point: A Transition to Gaseous Phase

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] At this temperature, the liquid undergoes bulk vaporization. The boiling point is highly dependent on the external pressure; a lower external pressure results in a lower boiling point.

The Influence of Molecular Structure on Melting and Boiling Points

The specific arrangement of functional groups in this compound gives rise to a combination of intermolecular forces that determine its melting and boiling points.

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds, which require significant energy to overcome.

-

Dipole-Dipole Interactions: The polar C-Cl and C=O bonds create permanent dipoles, leading to dipole-dipole attractions between molecules.

-

Van der Waals Forces: These are weak, transient forces that are present in all molecules and increase with molecular size and surface area.

A key structural feature of salicylic acid derivatives is the potential for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding.[4][5] In this compound, the proximity of the hydroxyl and carboxylic acid groups may allow for some degree of intramolecular hydrogen bonding. However, the presence of the chlorine atom can influence the electron density and steric environment, affecting the balance between intra- and intermolecular interactions. Compounds with strong intermolecular hydrogen bonding tend to have higher melting and boiling points as more energy is required to separate the molecules.[5][6]

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is a fundamental laboratory skill. The following sections provide detailed protocols for common methods.

Melting Point Determination using the Thiele Tube Method

The Thiele tube method utilizes a circulating oil bath to ensure uniform heating of the sample.[2][7][8]

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[2][7]

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.[7] The design of the tube promotes convection currents, ensuring even heat distribution.[2]

-

Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the melting range.[8][9]

-

Heating Rate: For an accurate determination, the heating rate should be slow, approximately 1-2 °C per minute, near the expected melting point.

Diagram of Thiele Tube Melting Point Determination:

Caption: Workflow for Melting Point Determination using a Thiele Tube.

Boiling Point Determination using the Capillary Method

This micro method is suitable for determining the boiling point of small quantities of liquid.[10][11] Since this compound is a solid at room temperature, it would first need to be melted to apply this method, making it less common for this specific compound but a fundamental technique for liquids.

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[12][13]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[3][13]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable bath (e.g., a Thiele tube or a beaker of high-boiling liquid).

-

Heating and Observation: As the liquid is heated, the air trapped in the capillary tube will expand and exit as a stream of bubbles.[3][12] Heating is continued until a steady stream of bubbles emerges.[12]

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[3][12]

Diagram of Capillary Boiling Point Determination:

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. flinnsci.com [flinnsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. timstar.co.uk [timstar.co.uk]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemconnections.org [chemconnections.org]

- 11. chymist.com [chymist.com]

- 12. jove.com [jove.com]

- 13. byjus.com [byjus.com]

Methodological & Application

Strategic Utilization of 3-Chlorosalicylic Acid: Scaffold Construction for Heterocycles and Salicylanilides

[1]

Executive Summary

3-Chlorosalicylic acid (3-CSA, CAS: 1829-32-9) is a distinct structural isomer of the salicylate family, characterized by a chlorine atom at the C3 position—ortho to the phenolic hydroxyl group.[1][2] This steric and electronic positioning creates a unique "ortho-effect" that differentiates its reactivity from the more common 5-chlorosalicylic acid.[1]

This application note details the strategic use of 3-CSA as a starting material for two high-value chemical scaffolds: 8-chloro-1,3-benzoxazin-4-ones (precursors to quinazolinone drugs) and polychlorinated salicylanilides (potent anthelmintic and antibacterial agents).[1] We provide validated protocols, mechanistic insights, and troubleshooting frameworks to ensure reproducible synthesis.

Part 1: Chemical Profile & Strategic Logic[1]

The "Ortho-Effect" in 3-CSA

Unlike its 4- or 5-chloro isomers, the C3-chlorine in 3-CSA exerts significant steric pressure on the adjacent hydroxyl group.[1] This proximity influences:

-

Acidity: The inductive effect of the Cl atom increases the acidity of the phenol compared to unsubstituted salicylic acid.[1]

-

Chelation: The C3-Cl can disrupt or modify the intramolecular hydrogen bonding typically seen between the phenol and carboxylic acid, altering solubility and binding affinity in metallo-organic frameworks.[1]

-

Regioselectivity: In electrophilic aromatic substitutions, the C3 position is blocked, forcing substitution to the C5 position (para to the hydroxyl).[1]

Data Summary: 3-CSA Properties

| Property | Value | Relevance to Synthesis |

| CAS Number | 1829-32-9 | Identity verification.[1] |

| Molecular Weight | 172.57 g/mol | Stoichiometric calculations.[1] |

| Melting Point | 178–180 °C | Purity indicator (sharp range = high purity).[2] |

| pKa | ~2.43 (Predicted) | Higher acidity requires careful base selection. |

| Solubility | Alcohols, Acetone | Poor water solubility; requires organic solvents.[1] |

Part 2: Module A - Synthesis of 8-Chloro-1,3-Benzoxazin-4-ones

Application: This reaction transforms 3-CSA into a reactive heterocyclic core used to synthesize quinazolinone-based drugs (e.g., anticonvulsants, anti-inflammatories).[1]

Mechanistic Insight

The reaction utilizes acetic anhydride (

-

O-Acylation: Acetylation of the phenolic hydroxyl.[1]

-

Dehydrative Cyclization: Formation of the mixed anhydride at the carboxyl group, followed by ring closure to form the benzoxazinone.[1] The C3-chloro group remains intact, becoming the C8-chloro substituent in the final heterocycle.[1]

Protocol: Cyclodehydration of 3-CSA

Target Product: 8-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one[1]

Materials

-

This compound (10.0 mmol, 1.73 g)[1]

-

Acetic Anhydride (Excess, 5.0 mL)

-

Pyridine (Catalytic, 2 drops) or Sodium Acetate (0.1 eq)

-

Apparatus: Round-bottom flask, reflux condenser, drying tube (

).[1]

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask, combine 3-CSA (1.73 g) and acetic anhydride (5.0 mL).

-

Catalysis: Add 2 drops of anhydrous pyridine. Note: Pyridine acts as a nucleophilic catalyst to accelerate the acylation.[1]

-

Reflux: Heat the mixture to reflux (approx. 140 °C) with stirring. Maintain reflux for 3–4 hours.

-

Visual Check: The solid starting material should dissolve completely, turning into a clear (often slightly yellow) solution.[1]

-

-

Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting acid (low

) and appearance of a less polar spot (high -

Workup:

-

Purification: Wash the solid residue with cold hexane (to remove traces of acetic anhydride) and recrystallize from dry toluene or ethanol.

Self-Validating Quality Check

-

IR Spectroscopy: Look for the disappearance of the broad -OH stretch (3200-3500

) and the appearance of the characteristic lactone carbonyl doublet at ~1760 -

1H NMR: Absence of the phenolic proton and carboxylic acid proton.[1] Appearance of a methyl singlet (approx.[1] 2.4 ppm) corresponding to the 2-methyl group on the oxazine ring.[1]

Part 3: Module B - Synthesis of Polychlorinated Salicylanilides

Application: Salicylanilides are potent uncouplers of oxidative phosphorylation, used as anthelmintics (e.g., Niclosamide analogs) and antibacterials.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways for 3-CSA utilization.

Caption: Divergent synthetic pathways for this compound yielding heterocyclic and amide scaffolds.

Protocol: Amide Coupling via Acid Chloride

Target Product: 3-Chloro-N-(aryl)-2-hydroxybenzamide derivative.[1]

Materials

-

This compound (1.0 eq)[1]

-

Thionyl Chloride (

) (Excess, 3–5 eq) -

Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)[1]

-

Catalyst: DMF (1 drop).

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Suspend 3-CSA in anhydrous toluene.[1]

-

Add thionyl chloride dropwise.[1][5] Add 1 drop of DMF to catalyze the reaction.[1]

-

Heat to 80 °C for 2–3 hours. The system is self-indicating: evolution of

and HCl gas will cease when conversion is complete.[1] -

Critical Step: Remove excess

and solvent under vacuum to yield the crude acid chloride.[1] Do not purify by column (hydrolysis risk).

-

-

Coupling:

-

Redissolve the crude acid chloride in fresh anhydrous toluene.

-

In a separate vessel, dissolve the aniline (1.0 eq) in toluene. Optional: Add a non-nucleophilic base like

if the aniline is acid-sensitive, though thermal coupling often suffices.[1] -

Add the aniline solution to the acid chloride solution.[1]

-

Reflux for 4–6 hours.[1]

-

-

Isolation:

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (Activation) | Incomplete formation of acid chloride.[1][2] | Ensure |

| Product is Sticky/Oil | Impurities or residual solvent.[1] | Triturate with cold hexanes or diethyl ether to induce crystallization.[1] |

| Hydrolysis | Moisture ingress during coupling.[1] | Use strictly anhydrous solvents and a drying tube.[1] |

References

Application Notes and Protocols for the Synthesis of 3-Chlorosalicylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 3-Chlorosalicylic Acid Scaffold

This compound and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The strategic placement of the chloro, hydroxyl, and carboxylic acid functionalities on the aromatic ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules. These derivatives have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The modulation of biological activity through the introduction of the 3-chloro substituent makes these compounds a compelling area of research for drug discovery programs.

This comprehensive guide provides detailed synthetic protocols, mechanistic insights, and practical considerations for the preparation of this compound and its key derivatives. The methodologies are presented to be self-validating, with an emphasis on the rationale behind experimental choices and the inclusion of characterization data to ensure the identity and purity of the synthesized compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is fundamental for its successful synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₃ | [1] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 184-186 °C | [2] |

| Solubility | Soluble in water | [3] |

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several distinct routes. The choice of method often depends on the available starting materials, desired scale, and the required isomeric purity.

Method 1: Chlorination of 5-Sulphosalicylic Acid followed by Desulfonation

This is a highly effective and selective method for the preparation of this compound, avoiding the formation of other chlorinated isomers. The strategy involves the chlorination of 5-sulphosalicylic acid to yield 3-chloro-5-sulphosalicylic acid, followed by the removal of the sulfonic acid group via hydrolysis with superheated steam.[4][5]

Reaction Scheme:

Caption: Synthesis of this compound via Chlorination and Desulfonation.

Detailed Protocol:

Part A: Chlorination of 5-Sulphosalicylic Acid

-

In a fume hood, dissolve 100 g of 5-sulphosalicylic acid in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly bubble chlorine gas (35 g, 1 molar equivalent) through the solution while maintaining the temperature between 0-5 °C.[4][5]

-

After the addition is complete, allow the mixture to stand at room temperature overnight.

-

A sticky mass will separate, which should be filtered through glass wool and dried on a porous plate. This crude product is 3-chloro-5-sulphosalicylic acid.

Part B: Desulfonation

-

Dissolve the crude 3-chloro-5-sulphosalicylic acid in a minimal amount of hot water.

-

Add a small amount of syrupy phosphoric acid to raise the boiling point.

-

Heat the solution and pass superheated steam through the mixture, allowing the temperature to reach approximately 170 °C.[4][5]

-

Upon cooling, this compound will crystallize out of the solution.

-

Collect the solid by filtration. The filtrate can be subjected to repeated cycles of heating with superheated steam to maximize the yield.

-

Combine the collected solids, wash with cold water, and recrystallize from dilute alcohol to obtain white needles of pure this compound. A yield of approximately 72% can be expected.[4][5]

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood due to the use of chlorine gas and the evolution of hydrogen chloride.

-

Chlorine gas is highly toxic and corrosive. Ensure all connections are secure to prevent leaks.

-

Glacial acetic acid is corrosive and flammable. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle superheated steam with extreme caution to prevent severe burns.

Method 2: The Sandmeyer Reaction of 3-Aminosalicylic Acid

The Sandmeyer reaction provides a reliable method for introducing a chloro substituent onto an aromatic ring via a diazonium salt intermediate.[6] This approach is particularly useful when the corresponding amino-substituted precursor is readily available.

Reaction Scheme:

Caption: Sandmeyer Reaction for this compound Synthesis.

Detailed Protocol:

Part A: Diazotization of 3-Aminosalicylic Acid

-

In a fume hood, suspend 3-aminosalicylic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained below 5 °C.[7]

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

-

Cool the reaction mixture and collect the precipitated this compound by filtration.

-

Recrystallize the crude product from hot water or dilute ethanol to obtain the purified product.

Safety Precautions:

-

Aryl diazonium salts are thermally unstable and can be explosive when dry.[8] Always keep the diazonium salt in solution and at low temperatures.

-

The reaction should be conducted behind a safety shield.

-

Sodium nitrite is toxic and an oxidizing agent.

-

Copper(I) chloride is harmful if swallowed.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Direct Chlorination of Salicylic Acid: A Note on Selectivity

The direct chlorination of salicylic acid is a seemingly straightforward approach; however, it is often plagued by a lack of selectivity, leading to a mixture of 3-chloro-, 5-chloro-, and 3,5-dichlorosalicylic acid.[5] The hydroxyl and carboxyl groups are both ortho-, para-directing, but the 5-position is sterically less hindered and electronically favored, often making 5-chlorosalicylic acid the major product. While various chlorinating agents such as chlorine gas and sulfuryl chloride have been employed, achieving high selectivity for the 3-isomer by this method remains a significant challenge. For applications requiring high isomeric purity, the previously described methods are recommended.

Synthesis of this compound Derivatives

The functional groups of this compound provide convenient handles for further synthetic transformations to generate a library of derivatives.

Esterification: Synthesis of Methyl 3-Chlorosalicylate

Esterification of the carboxylic acid group is a common derivatization strategy.

Reaction Scheme:

Caption: Synthesis of Methyl 3-Chlorosalicylate.

Detailed Protocol:

-

To a solution of 10 g of this compound in 88 ml of dimethylformamide (DMF), add 18 g of potassium carbonate.

-

Add 8.2 ml of methyl iodide to the mixture.

-

Stir the reaction mixture overnight at room temperature.[9]

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate by rotary evaporation.

-

The residue can be purified by distillation to yield methyl 3-chlorosalicylate.[9]

Safety Precautions:

-

Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

DMF is a skin and eye irritant.

-

Wear appropriate PPE.

Acetylation: Synthesis of 2-Acetoxy-3-chlorobenzoic Acid

Acetylation of the phenolic hydroxyl group is another common modification.

Detailed Protocol:

-

Dissolve 1.0 g of this compound in 20 ml of tetrahydrofuran (THF).

-

In a separate flask, prepare a mixture of 20 ml of THF, 10 molar equivalents of acetic anhydride, and 2 molar equivalents of triethylamine (TEA).

-

Add the solution of this compound dropwise to the acetic anhydride/TEA mixture under cooling.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).[1]

-

Add 80 ml of water to the reaction mixture and acidify with 1M HCl.

-

Extract the product three times with 50 ml of diethyl ether.

-

Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a toluene/petroleum ether mixture.[1]

Safety Precautions:

-

Acetic anhydride is corrosive and a lachrymator.

-

Triethylamine is flammable and corrosive.

-

Handle all reagents in a fume hood and wear appropriate PPE.

Amide Synthesis via Acyl Chloride

The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.[]

Reaction Scheme:

Caption: Amide Synthesis via Acyl Chloride Intermediate.

Detailed Protocol:

Part A: Synthesis of 3-Chlorosaloyl Chloride

-

In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-chlorosaloyl chloride is typically used in the next step without further purification.

Part B: Amide Formation

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine, 2 equivalents) in the same solvent.[]

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Safety Precautions:

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[11][12] Handle with extreme caution in a dry atmosphere and in a fume hood.

-

The reaction generates toxic gases (HCl and SO₂). Ensure proper trapping of these gases.

-

Wear acid-resistant gloves, a face shield, and a lab coat.

-

The reaction of the acyl chloride with the amine can be exothermic.[]

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is crucial. The following data provides a reference for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. The acidic protons of the carboxylic acid and hydroxyl groups will appear as broad singlets, and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, hydroxyl, and carboxyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group, typically around 1680-1710 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of a chlorine atom will be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).[13] Common fragmentation pathways include the loss of H₂O, CO, and COOH.[14]

References

- Hirwe, N. W., Rana, K. N., & Gavankar, K. D. (1938). Derivatives of Salicylic Acid. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 8(3), 208–213.

- Feilden, A. D. (1991). Alkylation of Salicylic Acids. Durham University.

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (1986). Process for the preparation of 5-aminosalicylic acid.

- Hirwe, N. W., Rana, K. N., & Gavankar, K. D. (1938). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 8(3), 208-213.

- Google Patents. (1957). Process for preparing s-chlorosalicylic.

-

Royal Society of Chemistry. (2014). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Chegg. (2020). Given are 1H NMR and 13C NMR spectra of 3 compounds. Retrieved from [Link]

-

ACS Publications. (2010). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Presentation of 1 H NMR and 13 C NMR spectrum results of natural salicylic acid NMR analysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of Salicylic Acid Derivatives from the Corresponding 2-Chlorobenzoic Acid Using Water as Solvent. Retrieved from [Link]

-

ResearchGate. (2018). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Retrieved from [Link]

-

University of Missouri. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

-

ResearchGate. (2014). Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of benzoic acid and 3,5-dichloro salicylic acid. Retrieved from [Link]

-

White Rose eTheses Online. (2015). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Datapdf.com. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

-

International Online Medical Council. (2016). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

Sources

- 1. This compound | C7H5ClO3 | CID 74585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nj.gov [nj.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. growingscience.com [growingscience.com]

- 7. CN103992238A - Preparation method of 3-aminosalicylic acid - Google Patents [patents.google.com]

- 8. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceready.com.au [scienceready.com.au]

Application Note: 3-Chlorosalicylic Acid as a High-Stability Plant Defense Activator

Executive Summary

This guide details the utilization of 3-Chlorosalicylic Acid (3-Cl-SA) as a chemical probe for activating Systemic Acquired Resistance (SAR) in model plants (Arabidopsis thaliana, Nicotiana tabacum) and crops. Unlike natural Salicylic Acid (SA), which is rapidly metabolized into inactive glycosides (SAG) or volatile methyl salicylate (MeSA), 3-Cl-SA functions as a metabolically stable analog .

It acts as a potent agonist of the NPR1 receptor complex while resisting rapid degradation by SA-glucosyltransferases (SAGT). This protocol provides researchers with a standardized method to induce "sustained immunity" without the confounding variables of rapid hormone turnover.

Mechanism of Action: The "Metabolic Trap"

To use 3-Cl-SA effectively, one must understand why it outperforms SA in induction assays.

The Stability Advantage

In a natural context, high levels of SA are toxic. Plants tightly regulate SA homeostasis via:

-

Glycosylation: Conversion to SA 2-O-β-D-glucoside (SAG) by UGT74F1/F2 (inactivates the signal).

-

Methylation: Conversion to MeSA by SABP2/SAMT (volatilizes the signal).

3-Cl-SA contains a chlorine atom at the C3 position. This steric hindrance prevents the enzymes (specifically SAGTs) from efficiently conjugating the molecule. Consequently, 3-Cl-SA remains in its active, free-acid form within the cytosol for a prolonged period, maintaining continuous pressure on the NPR1 receptor to transcribe Pathogenesis-Related (PR) genes.

Signaling Pathway Visualization

The following diagram illustrates how 3-Cl-SA bypasses metabolic sinks to activate the nucleus.

Figure 1: Mechanistic divergence between SA and 3-Cl-SA. The chlorine substitution prevents metabolic inactivation, leading to sustained NPR1 activation.

Material Preparation & Handling[1][2]

Chemical Properties[3][4]

-

Molecular Weight: 172.57 g/mol

-

Solubility: Poor in water; soluble in Ethanol, Methanol, and DMSO.

-

pKa: ~2.7 (More acidic than SA due to the electron-withdrawing Cl group).

Stock Solution Protocol (100 mM)

Reagents:

-

This compound (Solid)

-

Anhydrous Ethanol or DMSO (DMSO is preferred for long-term storage at -20°C).

Procedure:

-

Weigh 17.26 mg of 3-Cl-SA.

-

Dissolve completely in 1.0 mL of DMSO (or Ethanol). Vortex until clear.

-

Storage: Aliquot into amber tubes. Stable at -20°C for 6 months.

Protocol: Foliar Application for SAR Induction

This protocol is optimized for Arabidopsis thaliana (4-week-old rosettes) but is scalable to Solanaceous crops (Tomato, Tobacco).

Working Solution Preparation

Target Concentration: 100 µM to 500 µM. Note: 1000 µM (1 mM) is the historical standard but can cause mild phytotoxicity (chlorosis) in sensitive Arabidopsis accessions. We recommend starting at 300 µM.

Reagents for 50 mL Spray Solution (300 µM):

-

Water: 49.85 mL distilled water (pH 5.8 - 6.5).

-

Stock: 150 µL of 100 mM 3-Cl-SA Stock.

-

Surfactant: Silwet L-77 (Final conc: 0.01%). Critical for breaking leaf surface tension.

Step-by-Step Mixing:

-

Add the water to a spray bottle.

-

Add the surfactant (5 µL Silwet L-77) and swirl gently. Avoid foaming.

-

Add the 3-Cl-SA stock dropwise while swirling.

-

Self-Validation Check: If the solution turns cloudy/precipitates immediately, your water pH is likely too low (< pH 5.0), causing the acid to crash out. Buffer with 1 mM MES (pH 5.8) if necessary.

-

Application Method

-

Timing: Apply 24 hours prior to pathogen challenge or sample collection.

-

Technique: Spray rosettes until runoff (leaves look uniformly wet).

-

Controls:

-

Mock: Water + Solvent + Surfactant (No 3-Cl-SA).

-

Positive: 1 mM BTH (Benzothiadiazole) or SA.

-

-

Post-Treatment: Cover plants with a humidity dome for 1 hour to aid absorption, then return to normal growth conditions.

Protocol: Molecular Validation (qRT-PCR)

To confirm the activation of the defense pathway, quantify the expression of marker genes.

Experimental Workflow

Figure 2: Validation workflow. Tissue must be harvested 12-24 hours post-treatment for peak PR gene expression.

Target Genes (Arabidopsis)

| Gene | AGI Code | Function | Expected Response (Fold Change) |

| PR1 | At2g14610 | Anti-fungal / SA Marker | > 50-fold upregulation |

| PR2 | At3g57260 | β-1,3-glucanase | > 10-fold upregulation |

| PR5 | At1g75040 | Thaumatin-like | > 10-fold upregulation |

| PDF1.2 | At5g44420 | JA Marker | No Change / Suppression (SA antagonism) |

Functional Assay: Pathogen Challenge

Pathogen: Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

-

Induction: Treat plants with 300 µM 3-Cl-SA (as per Section 4).

-

Wait: 24 hours.

-

Infection: Infiltrate (syringe) or spray Pst DC3000 (OD600 = 0.0002 for infiltration, 0.2 for spray).

-

Data Collection:

-

Day 0: Take leaf discs to verify input bacterial load.

-

Day 3: Harvest leaf discs, homogenize in 10 mM MgCl2, serial dilute, and plate on KB media (with Rifampicin).

-

-

Success Criteria: The 3-Cl-SA treated group should show a 1.0 - 2.0 log reduction in bacterial growth (CFU/cm²) compared to the Mock control.

Expert Insights & Troubleshooting

The "Chlorosis" Warning

Observation: High concentrations (>1 mM) of 3-Cl-SA can cause leaf yellowing (chlorosis) or "lesion-mimic" spots within 48 hours. Cause: Excessive accumulation of free acid triggers Reactive Oxygen Species (ROS) bursts beyond signaling thresholds, leading to cell death. Solution: Perform a dose-response curve (50, 100, 250, 500, 1000 µM). Choose the lowest concentration that induces PR1 without visible phenotype.

Comparison with BTH

-

BTH (Acibenzolar-S-methyl): A functional analog that does not bind SABP2 but activates NPR1 directly. It is extremely stable (weeks).

-

3-Cl-SA: Closer to the natural biology. It binds SABP2 and NPR1. Use 3-Cl-SA when studying the nuances of SA perception, whereas BTH is better for purely agricultural "maximum protection" studies.

References

-

Conrath, U., et al. (1995). "Structure-activity profile of salicylates and related compounds."[1] Proceedings of the National Academy of Sciences, 92(16), 7143-7147.

-

Kumar, D., & Klessig, D. F. (2003). "High-affinity salicylic acid-binding protein 2 is required for plant innate immunity and has salicylic acid-stimulated lipase activity."[2] Proceedings of the National Academy of Sciences, 100(26), 16101-16106.

-

Park, S. W., et al. (2007). "Methyl salicylate is a critical mobile signal for plant systemic acquired resistance." Science, 318(5847), 113-116.

-

Ding, Y., & Ding, X.[3] (2020). "The Role of Salicylic Acid in Plant Defense Responses."[3][4][5] International Journal of Molecular Sciences, 21(21), 8055.

Sources

- 1. Frontiers | Synthetic plant defense elicitors [frontiersin.org]

- 2. High-affinity salicylic acid-binding protein 2 is required for plant innate immunity and has salicylic acid-stimulated lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salicylic acid 3-hydroxylase regulates Arabidopsis leaf longevity by mediating salicylic acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

Application Notes and Protocols for the Photocatalytc Degradation of 3-Chlorosalicylic Acid

Introduction: The Imperative for Advanced Oxidation Processes in Environmental Remediation

The escalating presence of persistent organic pollutants (POPs) in aquatic ecosystems represents a significant environmental and public health challenge. Among these, halogenated aromatic compounds, such as 3-Chlorosalicylic acid (3-CSA), are of particular concern due to their potential toxicity and resistance to conventional wastewater treatment methods. Photocatalysis, an advanced oxidation process (AOP), has emerged as a promising technology for the complete mineralization of such recalcitrant organic molecules into benign end-products like CO2 and H2O.[1][2]

This technical guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the study of photocatalytic degradation of organic pollutants, with a specific focus on this compound. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for both fundamental research and the development of practical environmental remediation strategies. We will delve into the synthesis and characterization of titanium dioxide (TiO2) nanoparticles, a widely utilized photocatalyst, and provide a step-by-step guide for conducting and analyzing the photocatalytic degradation of 3-CSA.

Core Principles of Heterogeneous Photocatalysis

The fundamental mechanism of heterogeneous photocatalysis involves the generation of highly reactive oxygen species (ROS) upon the irradiation of a semiconductor material, typically a metal oxide like TiO2, with light energy equal to or greater than its band gap.[1] When a photon strikes the surface of the TiO2 particle, an electron (e-) is excited from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h+) in the VB.

These charge carriers initiate a cascade of redox reactions:

-

The photogenerated holes (h+) are powerful oxidizing agents that can directly oxidize adsorbed organic molecules or react with water molecules (H2O) or hydroxide ions (OH-) to produce highly reactive hydroxyl radicals (•OH).

-

The conduction band electrons (e-) can reduce adsorbed molecular oxygen (O2) to superoxide radical anions (•O2-), which can further react to form other ROS.

These ROS, particularly the hydroxyl radical, are non-selective and highly effective in breaking down the complex chemical structure of organic pollutants like this compound.[3]

Materials and Equipment

Reagents

-

Titanium (IV) isopropoxide (TTIP, precursor for TiO2 synthesis)

-

Isopropanol

-

Nitric acid (HNO3) or Potassium hydroxide (KOH) (for pH adjustment during synthesis)

-

This compound (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable buffer for HPLC)

-

Deionized water (18.2 MΩ·cm)

-

Commercial TiO2 nanoparticles (e.g., Degussa P25) for comparison

Equipment

-

Magnetic stirrer with heating plate

-

Teflon-lined stainless-steel autoclave (for hydrothermal synthesis)

-

Oven or furnace for calcination

-

pH meter

-

Analytical balance

-

Ultrasonic bath

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp with a specific wavelength output) or a solar simulator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

-

UV-Vis Spectrophotometer

-

Total Organic Carbon (TOC) Analyzer

-

(Optional) Instrumentation for catalyst characterization: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), Transmission Electron Microscope (TEM), Raman Spectrometer, Fourier-Transform Infrared (FTIR) Spectrometer

Experimental Protocols

Protocol 1: Synthesis of TiO2 Nanoparticles via Hydrothermal Method

This protocol describes a common method for synthesizing crystalline TiO2 nanoparticles.[4][5]

-

Precursor Solution Preparation: In a fume hood, prepare a 0.1 M solution of titanium (IV) isopropoxide (TTIP) in isopropanol. Stir the solution vigorously for 30 minutes to ensure homogeneity.

-

Hydrolysis: Slowly add deionized water to the TTIP solution under vigorous stirring. The molar ratio of water to TTIP is a critical parameter that influences the resulting particle size and morphology. A common starting point is a 4:1 ratio.

-

Peptization: To form a stable colloidal suspension, adjust the pH of the solution. For anatase phase TiO2, slowly add a dilute solution of nitric acid (e.g., 1 M) until the pH reaches approximately 2. For rutile phase, a basic environment using a reagent like potassium hydroxide can be used.[2] Continue stirring for at least one hour.

-

Hydrothermal Treatment: Transfer the resulting sol into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to 160-200°C for 5-12 hours. The temperature and duration of the hydrothermal treatment will influence the crystallinity and phase of the TiO2 nanoparticles.

-

Washing and Drying: After the autoclave has cooled to room temperature, collect the white precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Dry the collected powder in an oven at 80-100°C overnight.

-

Calcination: To improve crystallinity and remove any residual organic matter, calcine the dried powder in a furnace at 400-500°C for 2-4 hours. The calcination temperature is a crucial factor determining the final crystalline phase (anatase, rutile, or a mix).

Protocol 2: Characterization of the Synthesized Photocatalyst

A thorough characterization of the synthesized photocatalyst is essential to understand its physical and chemical properties, which directly impact its photocatalytic activity.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline phase (anatase, rutile, brookite), crystallite size, and lattice parameters.[6] |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and aggregation.[7] |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and lattice fringes, providing insight into the crystalline structure.[6] |

| Raman Spectroscopy | Crystalline phase and the presence of surface defects.[8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups and the adsorption of species onto the catalyst surface.[8] |

| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | Band gap energy of the semiconductor. |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. |

Protocol 3: Photocatalytic Degradation of this compound

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized TiO2 nanoparticles.

-

Preparation of 3-CSA Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 10-50 mg/L).

-

Catalyst Suspension: Accurately weigh the desired amount of the synthesized TiO2 photocatalyst (e.g., 0.5-1.0 g/L) and add it to a known volume of the 3-CSA working solution in the photoreactor.

-

Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the 3-CSA molecules and the surface of the photocatalyst. This step is crucial to differentiate between removal by adsorption and removal by photocatalytic degradation.

-

Photocatalytic Reaction: Turn on the UV lamp or solar simulator to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to ensure a uniform suspension.

-

Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

-

Sample Preparation for Analysis: Immediately filter the collected sample through a 0.22 µm syringe filter to remove the TiO2 nanoparticles and stop the photocatalytic reaction. The filtrate is now ready for analysis.

-

Control Experiments: To validate the results, perform the following control experiments:

-

Photolysis: Irradiate a solution of 3-CSA without the photocatalyst to assess its degradation by light alone.

-

Adsorption: Stir a solution of 3-CSA with the photocatalyst in the dark to quantify the amount of 3-CSA removed by adsorption.

-

Protocol 4: Analytical Monitoring of this compound Degradation

The concentration of 3-CSA and its degradation products can be monitored using High-Performance Liquid Chromatography (HPLC).

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact ratio will need to be optimized to achieve good separation. A starting point could be a 70:30 (v/v) mixture of buffered water and acetonitrile.[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV-Vis spectrophotometer. For salicylic acid, a wavelength of 230 nm is often used.[1][9]

-

Injection Volume: 20 µL.

-

-

Calibration Curve: Prepare a series of standard solutions of 3-CSA of known concentrations. Inject each standard into the HPLC and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered samples from the photocatalytic degradation experiment into the HPLC. Determine the concentration of 3-CSA in each sample by comparing its peak area to the calibration curve.

-

Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of 3-CSA and Cₜ is the concentration at time t.

-

Mineralization Analysis: The extent of mineralization (the complete conversion of the organic pollutant to CO2 and water) can be assessed by measuring the Total Organic Carbon (TOC) of the samples at different time intervals.

Visualization of Experimental Workflow

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Results and Discussion: Interpreting the Data

Kinetic Analysis

The rate of photocatalytic degradation can often be described by pseudo-first-order kinetics, especially at low initial pollutant concentrations.[10] The integrated form of the pseudo-first-order rate equation is:

ln(C₀/Cₜ) = k_app * t

where:

-

C₀ is the initial concentration of 3-CSA

-

Cₜ is the concentration at time t

-

k_app is the apparent pseudo-first-order rate constant

A plot of ln(C₀/Cₜ) versus irradiation time (t) should yield a straight line, and the slope of this line will be the apparent rate constant (k_app). This allows for a quantitative comparison of the photocatalytic activity of different catalysts or the effect of varying experimental parameters.

For a more detailed analysis, the Langmuir-Hinshelwood (L-H) model can be applied, which considers the adsorption of the pollutant onto the catalyst surface.[11]

Table of Expected Results

The following table provides a template for summarizing the key quantitative data from the photocatalytic degradation experiments.

| Catalyst | Initial 3-CSA Conc. (mg/L) | Catalyst Loading (g/L) | Apparent Rate Constant (k_app, min⁻¹) | Degradation Efficiency after 120 min (%) | TOC Removal after 120 min (%) |

| Synthesized TiO₂ | 20 | 1.0 | Value | Value | Value |

| Commercial P25 | 20 | 1.0 | Value | Value | Value |